Neoergosterol

Vue d'ensemble

Description

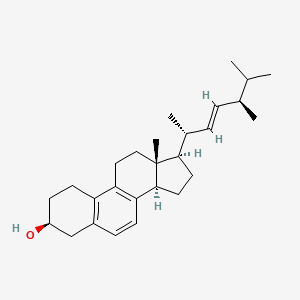

Neoergosterol is a sterol compound with the molecular formula C27H40O It is a derivative of ergosterol, which is a crucial component of fungal cell membranes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Neoergosterol can be synthesized from ergosterol through a series of chemical reactions. The process begins with the photo-oxidation of ergosterol in the presence of a sensitizer such as eosin Y. This reaction produces bisergostatrienol, which is then pyrolyzed to yield this compound. The side chain of this compound is cleaved by ozonolysis to produce 3β-hydroxy-19-norpregna-5,7,9(10)-20a-aldehyde. This aldehyde is further degraded through ozonolysis to yield 3β-hydroxy-19-norpregna-5,7,9(10)-triene-20-one, which is then reduced to the corresponding diol and hydrogenated to produce the final product .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of yeast or fungal cultures. The metabolic flux of ergosterol is altered using molecular biology techniques to enhance the yield of this compound. This method leverages the natural biosynthetic pathways of ergosterol in fungi, making it a cost-effective and scalable approach .

Analyse Des Réactions Chimiques

Types of Reactions

Neoergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Ozonolysis is commonly used to cleave the side chain of this compound, producing aldehyde intermediates.

Reduction: The reduction of this compound derivatives is typically carried out using catalysts such as ruthenium on carbon (Ru/C) or rhodium on alumina (Rh/Al2O3).

Major Products Formed

The major products formed from the reactions of this compound include various derivatives such as 3β-hydroxy-19-norpregna-5,7,9(10)-triene-20-one and its reduced forms. These derivatives are valuable intermediates for further chemical modifications .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have demonstrated that neoergosterol-rich extracts from edible mushrooms, specifically Termitomyces heimii, exhibit significant anticancer properties. In vitro experiments have shown that these extracts induce robust apoptosis in lung cancer cells. The mechanism involves the activation of apoptotic pathways, leading to cell death and potentially providing a basis for developing new cancer therapies.

- Case Study : A study published in 2024 highlighted the effects of this compound on lung cancer cell lines. The extract was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways, suggesting its potential as an adjunct therapy in cancer treatment .

Role in Fungal Biology

This compound plays a crucial role in the biology of fungi, particularly in the context of ergosterol biosynthesis. Research indicates that this compound is part of the sterol composition that modulates cellular responses to environmental stresses such as iron deprivation.

- Findings : A study on Saccharomyces cerevisiae revealed that mutants with altered ergosterol biosynthesis exhibited impaired growth under iron-limited conditions. The presence of this compound was found to be crucial for the activation of iron-acquisition machinery, highlighting its importance in fungal adaptation to nutrient stress .

Antifungal Drug Development

The ergosterol biosynthesis pathway, which includes this compound as an intermediate, is a target for antifungal drug development. Compounds that inhibit this pathway can enhance the efficacy of existing antifungal treatments.

- Research Insights : Investigations into Cryptococcus neoformans have shown that ergosterol and its derivatives are critical for sporulation and pathogenicity. Targeting this compound within this pathway could lead to novel antifungal agents that exploit vulnerabilities in fungal cell membranes .

Nutritional Applications

This compound's presence in various edible fungi suggests potential nutritional benefits. Its role as a sterolic compound may contribute to health benefits associated with mushroom consumption.

- Nutritional Study : A comparative analysis of different mushroom species revealed varying concentrations of this compound, indicating its potential as a functional food component that could support health through its bioactive properties .

Data Table: Applications of this compound

Mécanisme D'action

Neoergosterol exerts its effects primarily by integrating into the fungal cell membrane, where it influences membrane fluidity and permeability. This integration disrupts the normal function of the cell membrane, leading to cell death. The compound also serves as a precursor for the synthesis of steroidal drugs, which act on specific molecular targets and pathways to exert their therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ergosterol: The parent compound of neoergosterol, essential for fungal cell membrane integrity.

Cholesterol: A similar sterol found in animal cell membranes, involved in maintaining membrane structure and function.

Stigmasterol: A plant sterol with structural similarities to this compound, used in the synthesis of steroidal drugs.

Uniqueness of this compound

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike ergosterol, this compound has a modified side chain that enhances its stability and reactivity in various chemical reactions. This uniqueness makes it a valuable compound for scientific research and industrial applications .

Propriétés

IUPAC Name |

(3S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O/c1-17(2)18(3)6-7-19(4)25-12-13-26-24-10-8-20-16-21(28)9-11-22(20)23(24)14-15-27(25,26)5/h6-8,10,17-19,21,25-26,28H,9,11-16H2,1-5H3/b7-6+/t18-,19+,21-,25+,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMJPUHGVUDRCV-DOOCTISASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C=CC4=C3CCC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=C3CC[C@@H](C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-98-3 | |

| Record name | Neoergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPU0VBW70R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.